molecular formula C13H22ClNO2S B1244324 Tiprenolol hydrochloride CAS No. 39832-43-4

Tiprenolol hydrochloride

Cat. No.: B1244324
CAS No.: 39832-43-4
M. Wt: 291.84 g/mol
InChI Key: PZWMMXHCUXTDQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tiprenolol hydrochloride involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 1-(2-methylthio)phenoxy-3-chloropropane with isopropylamine to form the base compound, which is then converted to its hydrochloride salt . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as crystallization and lyophilization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Tiprenolol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with altered pharmacological properties .

Mechanism of Action

Properties

CAS No.

39832-43-4

Molecular Formula

C13H22ClNO2S

Molecular Weight

291.84 g/mol

IUPAC Name

1-(2-methylsulfanylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C13H21NO2S.ClH/c1-10(2)14-8-11(15)9-16-12-6-4-5-7-13(12)17-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H

InChI Key

PZWMMXHCUXTDQM-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1SC)O.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1SC)O.Cl

Origin of Product

United States

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